2-Oxo-1H-quinoline-6-sulfonyl fluoride
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Overview
Description
2-Oxo-1H-quinoline-6-sulfonyl fluoride is a chemical compound that belongs to the quinoline family It is characterized by the presence of a sulfonyl fluoride group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1H-quinoline-6-sulfonyl fluoride typically involves the reaction of quinoline derivatives with sulfonyl fluoride reagents. One common method is the reaction of 2-oxo-1H-quinoline with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1H-quinoline-6-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under appropriate conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Quinoline Derivatives: Formed from oxidation or reduction reactions.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
2-Oxo-1H-quinoline-6-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to investigate its effects on biological systems, including its potential as an enzyme inhibitor.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Oxo-1H-quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The quinoline ring may also interact with other molecular targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
2-Oxo-1H-quinoline-6-sulfonyl fluoride can be compared with other similar compounds, such as:
2-Oxo-1H-quinoline-4-sulfonyl fluoride: Similar structure but with the sulfonyl fluoride group at a different position on the quinoline ring.
2-Oxo-1H-quinoline-6-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
Quinoline-6-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
Properties
IUPAC Name |
2-oxo-1H-quinoline-6-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITWPKGYNQHMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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